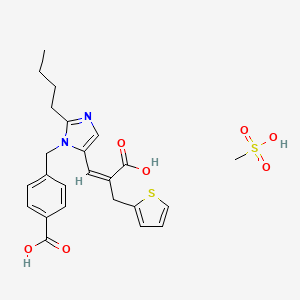

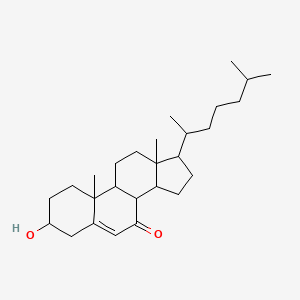

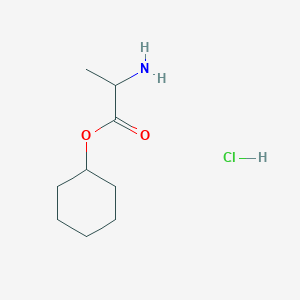

![molecular formula C71H87N15O9 B13399527 3-benzyl-6-[(5-tert-butyl-1,3-oxazol-4-yl)methylidene]piperazine-2,5-dione;3-benzyl-6-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]piperazine-2,5-dione;3-[[2-(3-methylbut-2-enyl)-1H-imidazol-5-yl]methylidene]-6-propan-2-ylpiperazine-2,5-dione;3-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-6-propan-2-ylpiperazine-2,5-dione](/img/structure/B13399527.png)

3-benzyl-6-[(5-tert-butyl-1,3-oxazol-4-yl)methylidene]piperazine-2,5-dione;3-benzyl-6-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]piperazine-2,5-dione;3-[[2-(3-methylbut-2-enyl)-1H-imidazol-5-yl]methylidene]-6-propan-2-ylpiperazine-2,5-dione;3-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-6-propan-2-ylpiperazine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

SEPHACRYL® S-200 is a high-resolution chromatography resin used primarily for size exclusion chromatography. This resin is a cross-linked copolymer of allyl dextran and N,N’-methylene bisacrylamide, which provides it with good rigidity and chemical stability . It is widely used for the purification of proteins, polysaccharides, and other macromolecules by size exclusion chromatography at both laboratory and industrial scales .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of SEPHACRYL® S-200 involves the copolymerization of allyl dextran with N,N’-methylene bisacrylamide. This process results in a highly cross-linked and stable gel matrix . The reaction conditions typically involve the use of aqueous buffers and controlled temperature to ensure the formation of a uniform and stable gel.

Industrial Production Methods

In industrial settings, SEPHACRYL® S-200 is produced in large batches using automated systems that ensure consistency and high quality. The process involves the preparation of a homogeneous slurry of the resin, which is then packed into chromatography columns under controlled conditions to achieve optimal performance .

Analyse Des Réactions Chimiques

Types of Reactions

SEPHACRYL® S-200 primarily undergoes size exclusion chromatography, which is a physical separation process rather than a chemical reaction. the resin is chemically stable and can withstand a wide range of conditions, including exposure to strong acids and bases .

Common Reagents and Conditions

The resin is compatible with aqueous buffers ranging from pH 2 to 11, and it can withstand strong bases such as 0.2 M sodium hydroxide and strong acids like 0.1 M hydrochloric acid and 1 M acetic acid .

Major Products Formed

Since SEPHACRYL® S-200 is used for size exclusion chromatography, it does not form chemical products. Instead, it separates macromolecules based on their size, allowing for the purification of proteins, polysaccharides, and other macromolecules .

Applications De Recherche Scientifique

SEPHACRYL® S-200 is widely used in scientific research for the purification of proteins, polysaccharides, and other macromolecules. Its applications include:

Chemistry: Used for the separation and purification of synthetic polymers and other macromolecules.

Biology: Employed in the purification of proteins, nucleic acids, and other biological macromolecules.

Medicine: Utilized in the purification of therapeutic proteins and other biologics.

Industry: Applied in the large-scale purification of industrial enzymes and other bioproducts .

Mécanisme D'action

SEPHACRYL® S-200 operates based on the principle of size exclusion chromatography. The resin’s cross-linked copolymer matrix creates a network of pores that allow smaller molecules to enter and be delayed, while larger molecules pass through more quickly. This separation is based purely on the size of the molecules, making it an effective method for purifying macromolecules without altering their chemical structure .

Comparaison Avec Des Composés Similaires

SEPHACRYL® S-200 is part of a family of high-resolution chromatography resins, including SEPHACRYL® S-100, S-300, S-400, and S-500. These resins differ in their fractionation ranges, allowing for the separation of molecules of different sizes. SEPHACRYL® S-200 is specifically designed for purifying mid-size proteins, including antibodies and serum proteins .

Similar Compounds

SEPHACRYL® S-100: Used for smaller molecules.

SEPHACRYL® S-300: Suitable for larger molecules.

SEPHACRYL® S-400: Designed for very large molecules.

SEPHACRYL® S-500: Used for the largest molecules.

SEPHACRYL® S-200 stands out due to its versatility and high resolution, making it a preferred choice for many applications in scientific research and industry .

Propriétés

Formule moléculaire |

C71H87N15O9 |

|---|---|

Poids moléculaire |

1294.5 g/mol |

Nom IUPAC |

3-benzyl-6-[(5-tert-butyl-1,3-oxazol-4-yl)methylidene]piperazine-2,5-dione;3-benzyl-6-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]piperazine-2,5-dione;3-[[2-(3-methylbut-2-enyl)-1H-imidazol-5-yl]methylidene]-6-propan-2-ylpiperazine-2,5-dione;3-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-6-propan-2-ylpiperazine-2,5-dione |

InChI |

InChI=1S/C20H22N4O2.C19H21N3O3.2C16H22N4O2/c1-4-20(2,3)17-14(21-12-22-17)11-16-19(26)23-15(18(25)24-16)10-13-8-6-5-7-9-13;1-19(2,3)16-13(20-11-25-16)10-15-18(24)21-14(17(23)22-15)9-12-7-5-4-6-8-12;1-9(2)5-6-13-17-8-11(18-13)7-12-15(21)20-14(10(3)4)16(22)19-12;1-6-16(4,5)13-10(17-8-18-13)7-11-14(21)20-12(9(2)3)15(22)19-11/h4-9,11-12,15H,1,10H2,2-3H3,(H,21,22)(H,23,26)(H,24,25);4-8,10-11,14H,9H2,1-3H3,(H,21,24)(H,22,23);5,7-8,10,14H,6H2,1-4H3,(H,17,18)(H,19,22)(H,20,21);6-9,12H,1H2,2-5H3,(H,17,18)(H,19,22)(H,20,21) |

Clé InChI |

XTSCADJWVAAPTO-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C1C(=O)NC(=CC2=CN=C(N2)CC=C(C)C)C(=O)N1.CC(C)C1C(=O)NC(=CC2=C(NC=N2)C(C)(C)C=C)C(=O)N1.CC(C)(C)C1=C(N=CO1)C=C2C(=O)NC(C(=O)N2)CC3=CC=CC=C3.CC(C)(C=C)C1=C(N=CN1)C=C2C(=O)NC(C(=O)N2)CC3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

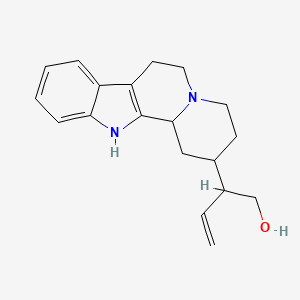

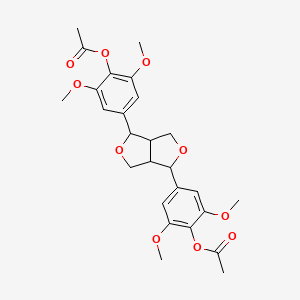

![[1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride](/img/structure/B13399491.png)

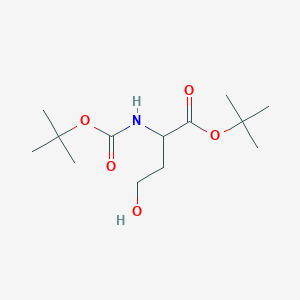

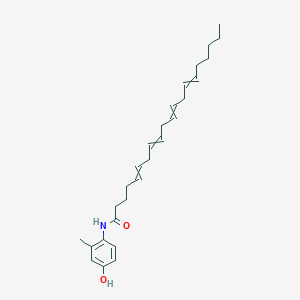

![(5S,10S,13S,17S)-17-hydroxy-1,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13399493.png)

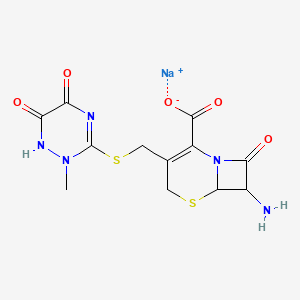

![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide;hydrochloride](/img/structure/B13399544.png)